6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
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Overview
Description
b-D-Fructopyranose, 2,34,5-bis-O-(1-methylethylidene)-, chlorosulfate: is a derivative of fructose, a simple sugar. This compound is characterized by the presence of isopropylidene groups at the 2,3 and 4,5 positions of the fructopyranose ring, and a chlorosulfate group. It is a white crystalline substance with no special smell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of b-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, chlorosulfate involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-b-D-fructopyranose with sulfuryl chloride in the presence of pyridine or triethylamine in diethylether or methylene dichloride at temperatures ranging from -40°C to 25°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of solvents like ketones, nitriles, and esters is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorosulfate group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study carbohydrate metabolism and enzyme interactions .
Medicine: The compound is a key intermediate in the synthesis of topiramate, an anticonvulsant drug used to treat epilepsy and prevent migraines .
Industry: It is used in the production of glycosidase inhibitors and other bioactive molecules with potential anticancer activity .
Mechanism of Action
The mechanism of action of b-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, chlorosulfate involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene groups protect the hydroxyl groups of fructose, allowing selective reactions at other positions. The chlorosulfate group can act as a leaving group in substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
2,34,5-Bis-O-(1-methylethylidene)-b-D-fructopyranose: A precursor in the synthesis of the chlorosulfate derivative.
Topiramate: An anticonvulsant drug synthesized from the parent compound.
Talaromycin A and B: Natural compounds with anticancer activity synthesized from similar carbohydrate derivatives.
Uniqueness: The presence of both isopropylidene and chlorosulfate groups in b-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, chlorosulfate makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the formation of a wide range of derivatives .
Properties
IUPAC Name |
6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWCMYRBRBGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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